molecular formula C20H19F3N2O2 B6570104 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide CAS No. 946266-99-5

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B6570104
CAS No.: 946266-99-5
M. Wt: 376.4 g/mol
InChI Key: SFEOFDCEMUDYCE-UHFFFAOYSA-N
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Description

N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide is a synthetic compound featuring a tetrahydroquinoline core modified with a propanoyl group at position 1 and a benzamide substituent at position 6. The benzamide moiety includes a trifluoromethyl (-CF₃) group at the 3-position, which enhances lipophilicity, metabolic stability, and binding affinity to biological targets .

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-4-6-13-8-9-16(12-17(13)25)24-19(27)14-5-3-7-15(11-14)20(21,22)23/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEOFDCEMUDYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The tetrahydroquinoline core, along with the trifluoromethyl substitution, enhances its lipophilicity and metabolic stability, making it a candidate for various biological activities.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C_{18}H_{18}F_{3}N_{2}O
  • Molecular Weight : 344.35 g/mol
  • Key Functional Groups : Tetrahydroquinoline core, trifluoromethyl group, amide linkage.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antitumor Activity

Studies have shown that derivatives of tetrahydroquinoline possess significant antitumor properties. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is a standard measure of drug potency.

CompoundIC50 (µg/mL)Reference
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide25
Doxorubicin37.5
Novel tetrahydroquinoline derivatives2.5 - 12.5

2. Neuroprotective Effects

The tetrahydroquinoline structure is associated with neuroprotective effects. Compounds with similar structures have shown potential in protecting neuronal cells from oxidative stress and apoptosis. This suggests that this compound may also confer neuroprotection.

3. Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with microbial membranes.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Tetrahydroquinoline Derivatives : A study found that certain tetrahydroquinoline derivatives exhibited significant antitumor activity in vitro and in vivo models.
  • Neuroprotective Studies : Research indicated that tetrahydroquinoline derivatives could protect against neurodegenerative processes induced by oxidative stress.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Structural Differences Molecular Formula Key Biological Activities Reference
N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide Reference compound: Propanoyl at N1, -CF₃ at benzamide 3-position C₂₁H₂₀F₃N₂O₂ Antimicrobial, anticancer, neuroprotective
N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide Substituent at position 6 instead of 7 C₂₁H₂₀F₃N₂O₂ Reduced receptor binding affinity; distinct antimicrobial profile
N-[1-(2-Methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide Branched isobutanoyl group at N1 C₂₁H₂₁F₃N₂O₂ Enhanced metabolic stability; similar anticancer activity
2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Fluorine (-F) at benzamide 2-position instead of -CF₃ C₂₀H₂₀FN₂O₂ Lower lipophilicity; weaker enzyme inhibition
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide Methoxy (-OCH₃) instead of -CF₃; acetyl at N1 C₂₀H₂₁N₂O₃ Antioxidant properties; no significant anticancer activity
3-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Chlorine (-Cl) instead of -CF₃ C₂₀H₂₀ClN₂O₂ Moderate antimicrobial activity; limited CNS penetration

Key Findings from Comparative Studies

Positional Isomerism : The 6-position isomer (Table 1, Row 2) exhibits reduced binding affinity compared to the 7-position analog, highlighting the importance of substitution geometry in target engagement .

Acyl Group Modifications: Branched acyl groups (e.g., 2-methylpropanoyl) improve metabolic stability without compromising activity, whereas smaller groups (e.g., acetyl) reduce potency .

Electron-Withdrawing Effects : The -CF₃ group’s strong electron-withdrawing nature enhances interactions with hydrophobic pockets in enzymes, outperforming -F or -Cl substituents in binding assays .

Therapeutic Potential: Neuroprotective effects are uniquely observed in derivatives with fluorinated benzamide groups (e.g., difluoro analogs), suggesting synergistic effects between the tetrahydroquinoline core and halogenated substituents .

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